2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Description
2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C9H6FN3OS and its molecular weight is 223.23. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Electrochromic Applications
A study focused on synthesizing and evaluating the photophysical properties of novel fluorinated acceptor systems, including derivatives related to 2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide. These systems were investigated for their electrochromic properties, showcasing significant potential in applications requiring materials with tunable optical properties. The study demonstrates the impact of donor units on the electrochemical and optical properties of such fluorinated systems, suggesting their utility in advanced material applications (Çakal, Akdag, Cihaner, & Önal, 2021).
Organic Semiconductors and Optoelectronics
Research into benzo[d][1,2,3]thiadiazole derivatives, which are structurally related to this compound, has unveiled their marked electron-deficient characteristics. These properties make them ideal for use in organic semiconductors, with applications across transistors, solar cells, photodetectors, and thermoelectrics. The synthesis and implementation of these derivatives in semiconducting polymers highlight their significance in enhancing device performance and efficiency (Chen et al., 2016).
Fluorescent Sensors and Molecular Probes
Another study synthesized benzimidazole and benzothiazole conjugated Schiff base derivatives for use as fluorescent sensors for metal ions. These compounds, structurally analogous to this compound, showed promising sensitivity and selectivity for Al3+ and Zn2+ ions. This research underscores the potential of these derivatives in environmental monitoring and bioimaging applications, where detecting specific metal ions with high precision is crucial (Suman et al., 2019).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives, which are related to the core structure of this compound, have been reported. These studies aim at addressing the global health concern posed by antimicrobial resistance. The evaluated compounds demonstrated good to moderate activity against selected bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Anuse et al., 2019).
Anticancer Research
Research into fluorinated triazolo thiadiazoles, which share a similar fluorinated and heterocyclic framework with this compound, has explored their synthesis and anticancer activity. These compounds were evaluated against various cancerous cell lines, indicating moderate to good antiproliferative potency. This suggests the utility of fluorinated heterocycles in the development of new anticancer drugs, with the fluorine atom playing a significant role in modulating biological activity (Chowrasia et al., 2017).
Properties
IUPAC Name |
2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIJYXUXYUQGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.